2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone
Overview
Description
2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a chlorine atom attached to a methyl group at the second position and a fluorine atom at the sixth position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-4(1H)-quinolinone.
Chloromethylation: The 6-fluoro-4(1H)-quinolinone is then subjected to chloromethylation using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions to introduce the chloromethyl group at the second position of the quinolinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinolinone ring can lead to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolinone derivatives can be obtained.
Oxidation Products: Oxidized quinolinone derivatives with different functional groups.
Reduction Products: Dihydroquinolinone derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The planar structure of the quinolinone ring allows it to intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
2-(Chloromethyl)-4(1H)-quinolinone: Lacks the fluorine atom at the sixth position, resulting in different biological activities.
6-Fluoro-4(1H)-quinolinone: Lacks the chloromethyl group, affecting its reactivity and applications.
2-Methyl-6-fluoro-4(1H)-quinolinone: Contains a methyl group instead of a chloromethyl group, leading to variations in its chemical behavior.
Uniqueness: 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone is unique due to the presence of both the chloromethyl and fluorine substituents, which confer distinct chemical reactivity and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-7-4-10(14)8-3-6(12)1-2-9(8)13-7/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUTVCQBWINSSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589831 | |
Record name | 2-(Chloromethyl)-6-fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946712-15-8 | |
Record name | 2-(Chloromethyl)-6-fluoro-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946712-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-6-fluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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